Péptido beta-amiloide(25-35)

Descripción general

Descripción

El péptido beta-amiloide (25-35) es un fragmento del péptido beta-amiloide más grande, que está implicado en la patogénesis de la enfermedad de Alzheimer. Este péptido consta de 11 aminoácidos y es conocido por sus propiedades neurotóxicas. Se considera el dominio funcional responsable de los efectos neurotóxicos observados en la enfermedad de Alzheimer .

Aplicaciones Científicas De Investigación

El péptido beta-amiloide (25-35) se utiliza ampliamente en la investigación científica para estudiar los mecanismos de la enfermedad de Alzheimer. Sirve como un péptido modelo para investigar el proceso de agregación, la neurotoxicidad y las posibles intervenciones terapéuticas. En química, se utiliza para estudiar las interacciones de péptidos y los cambios conformacionales. En biología y medicina, se emplea para comprender los mecanismos celulares y moleculares subyacentes a la neurodegeneración .

Mecanismo De Acción

Los efectos neurotóxicos del péptido beta-amiloide (25-35) se atribuyen principalmente a su capacidad para agregarse y formar fibrillas. Estos agregados pueden interrumpir las membranas celulares, lo que lleva a la muerte celular. El péptido interactúa con varios objetivos moleculares, incluidas las lípidos y los receptores de membrana, desencadenando una cascada de eventos que dan como resultado la neurotoxicidad. Las vías exactas involucradas todavía están bajo investigación, pero se cree que el estrés oxidativo y la disfunción mitocondrial juegan un papel importante .

Análisis Bioquímico

Biochemical Properties

Amyloid beta-peptide(25-35) plays a significant role in biochemical reactions, particularly in the context of neurodegeneration. This peptide interacts with various enzymes, proteins, and other biomolecules. For instance, amyloid beta-peptide(25-35) is known to increase intracellular calcium levels and reactive oxygen species (ROS), leading to the activation of caspase-3, an enzyme involved in apoptosis . Additionally, amyloid beta-peptide(25-35) interacts with the receptor for advanced glycation end products (RAGE), which facilitates its transport across the blood-brain barrier . These interactions contribute to the peptide’s neurotoxic effects and its role in the progression of Alzheimer’s disease.

Cellular Effects

Amyloid beta-peptide(25-35) exerts various effects on different types of cells and cellular processes. In neuronal cells, this peptide induces cytotoxicity by increasing ROS production and disrupting mitochondrial function . It also affects cell signaling pathways, such as the activation of the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . Furthermore, amyloid beta-peptide(25-35) has been shown to compromise the integrity of the blood-brain barrier by altering the expression of tight junction proteins . These cellular effects contribute to the peptide’s role in neurodegeneration and cognitive decline.

Molecular Mechanism

The molecular mechanism of amyloid beta-peptide(25-35) involves several key processes. This peptide can adopt various conformations, including alpha-helical and beta-sheet structures, which influence its interactions with biomolecules . Amyloid beta-peptide(25-35) binds to cell membranes, particularly in regions rich in cholesterol and phospholipids, leading to membrane disruption and the formation of toxic oligomers . Additionally, the peptide’s interaction with RAGE and other receptors facilitates its internalization and subsequent activation of intracellular signaling pathways . These molecular interactions and conformational changes are critical for the peptide’s neurotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of amyloid beta-peptide(25-35) can change over time. The stability and degradation of this peptide are influenced by various factors, including temperature and experimental conditions . Studies have shown that amyloid beta-peptide(25-35) can induce long-term effects on cellular function, such as sustained ROS production and mitochondrial dysfunction . Additionally, the peptide’s ability to form aggregates and fibrils increases over time, contributing to its neurotoxic properties . Understanding these temporal effects is essential for designing effective experimental protocols and therapeutic interventions.

Dosage Effects in Animal Models

The effects of amyloid beta-peptide(25-35) vary with different dosages in animal models. In mice, intracerebroventricular administration of amyloid beta-peptide(25-35) at doses of 6 nmol per mouse has been shown to induce cognitive impairment and memory deficits . Higher doses of the peptide can lead to more severe neurotoxic effects, including increased neuronal cell death and oxidative stress

Metabolic Pathways

Amyloid beta-peptide(25-35) is involved in several metabolic pathways, particularly those related to lipid metabolism and oxidative stress. This peptide can inhibit the activity of glucosylceramide synthase, an enzyme involved in sphingolipid metabolism, leading to altered levels of ceramide and other sphingolipids . Additionally, amyloid beta-peptide(25-35) can modulate the activity of enzymes involved in ROS production and antioxidant defense, such as superoxide dismutase (SOD) and glutathione peroxidase . These metabolic interactions contribute to the peptide’s cytotoxic effects and its role in neurodegeneration.

Transport and Distribution

The transport and distribution of amyloid beta-peptide(25-35) within cells and tissues are influenced by its interactions with various transporters and binding proteins. This peptide can bind to cell membranes and accumulate in lipid-rich regions, such as lipid rafts . Additionally, amyloid beta-peptide(25-35) can be transported across the blood-brain barrier via interaction with RAGE . Once inside the brain, the peptide can distribute to different regions, including the hippocampus and cortex, where it exerts its neurotoxic effects . Understanding these transport and distribution mechanisms is crucial for developing targeted therapeutic strategies.

Subcellular Localization

Amyloid beta-peptide(25-35) exhibits specific subcellular localization patterns that influence its activity and function. This peptide can localize to mitochondria, where it induces apoptotic effects and disrupts mitochondrial function . Additionally, amyloid beta-peptide(25-35) can interact with lysosomes and other organelles, leading to altered cellular homeostasis and increased oxidative stress . The subcellular localization of amyloid beta-peptide(25-35) is influenced by various factors, including its conformational state and post-translational modifications . Understanding these localization patterns is essential for elucidating the peptide’s molecular mechanisms and developing effective therapeutic interventions.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del péptido beta-amiloide (25-35) típicamente implica la síntesis de péptidos en fase sólida. Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El péptido se escinde luego de la resina y se purifica mediante cromatografía líquida de alta resolución .

Métodos de producción industrial: La producción industrial del péptido beta-amiloide (25-35) sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la coherencia. El péptido se purifica y caracteriza luego para garantizar su calidad y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El péptido beta-amiloide (25-35) puede sufrir varias reacciones químicas, incluida la oxidación, la reducción y la agregación. La oxidación de los residuos de metionina dentro del péptido puede conducir a la formación de sulfóxidos, lo que puede alterar su actividad biológica .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones del péptido beta-amiloide (25-35) incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el ditiotreitol. Los estudios de agregación a menudo implican el uso de detergentes como el dodecil sulfato de sodio para imitar los entornos de membrana .

Principales productos formados: Los principales productos formados a partir de las reacciones del péptido beta-amiloide (25-35) incluyen formas oxidadas y reducidas del péptido, así como especies agregadas como oligómeros y fibrillas .

Comparación Con Compuestos Similares

El péptido beta-amiloide (25-35) es único en su capacidad para imitar los efectos neurotóxicos del péptido beta-amiloide de longitud completa. Los compuestos similares incluyen otros fragmentos de péptido beta-amiloide, como el péptido beta-amiloide (1-42) y el péptido beta-amiloide (1-40). Estos fragmentos también exhiben propiedades neurotóxicas, pero difieren en su comportamiento de agregación e interacciones moleculares específicas. El péptido beta-amiloide (25-35) se utiliza a menudo como un modelo más simple para estudiar el comportamiento complejo del péptido de longitud completa .

Actividad Biológica

Amyloid beta-peptide (25-35), abbreviated as Aβ(25-35), is a fragment of the larger amyloid beta peptide associated with Alzheimer’s disease (AD). This peptide has garnered significant attention due to its role in neurodegenerative processes and its capacity to induce various biological effects, particularly in neuronal cells. This article reviews the biological activity of Aβ(25-35) based on diverse research findings, including its aggregation properties, cytotoxic effects, and interactions with cellular membranes.

Overview of Aβ(25-35)

Aβ(25-35) is derived from the full-length amyloid beta peptide (Aβ), which is primarily composed of 40 to 42 amino acids. The 25-35 fragment has been identified as the most toxic region of the peptide, exhibiting significant neurotoxic properties that contribute to synaptic dysfunction and cognitive decline in Alzheimer's disease. Its ability to form aggregates and disrupt cellular functions makes it a crucial target for therapeutic interventions.

Aggregation Properties

Aβ(25-35) is known for its propensity to self-aggregate into β-sheet-rich structures, which are characteristic of amyloid fibrils. The aggregation process is influenced by factors such as concentration and environmental conditions, leading to distinct conformational states:

| Condition | Conformation | Effect |

|---|---|---|

| Low Concentration | Unordered/α-helix | Soluble monomers |

| High Concentration | β-sheet-rich fibrils | Cytotoxic aggregates |

Studies have shown that Aβ(25-35) can transition from a soluble form to aggregated states under specific conditions, which correlates with its neurotoxicity. For instance, circular dichroism (CD) spectroscopy has revealed that at elevated concentrations, Aβ(25-35) rapidly adopts a β-sheet configuration, facilitating aggregation and increasing cytotoxicity .

Cytotoxic Mechanisms

The cytotoxic effects of Aβ(25-35) are multifaceted, impacting neuronal health through various mechanisms:

- Membrane Disruption : Aβ(25-35) interacts with cell membranes, leading to permeabilization and ion imbalance. It has been demonstrated that this peptide can form pore-like structures in lipid bilayers, disrupting calcium ion homeostasis and triggering apoptotic pathways .

- Synaptic Dysfunction : Research indicates that Aβ(25-35) impairs synaptic plasticity by altering the morphology of dendritic spines and affecting the expression of critical proteins involved in synaptic transmission, such as NR2B and PSD-95 . This disruption contributes to memory deficits observed in animal models of AD.

- Neurotransmitter Release Inhibition : A study reported that Aβ(25-35) significantly reduces the release of acetylcholine in neuronal cultures, suggesting a direct impact on neurotransmitter dynamics essential for cognitive function .

Case Studies

Several studies illustrate the biological activity of Aβ(25-35):

- Dendritic Spine Morphology : In a rat model, administration of Aβ(25-35) led to significant alterations in dendritic spine structure within the hippocampus. These changes were correlated with impairments in spatial learning as assessed by the Morris Water Maze test .

- Membrane Interaction Studies : Investigations into the interaction between Aβ(25-35) and lipid membranes have shown that the peptide can induce membrane reorganization. Small-angle neutron scattering (SANS) studies revealed that incorporation of Aβ(25-35) into lipid bilayers resulted in significant structural changes indicative of membrane damage .

Therapeutic Implications

Given its pivotal role in AD pathology, targeting Aβ(25-35) presents a promising avenue for therapeutic development. Strategies include:

- Inhibition of Aggregation : Compounds such as flavonoids have been shown to inhibit the aggregation process of Aβ peptides, potentially mitigating their toxic effects .

- Membrane Stabilizers : Research suggests that drugs capable of stabilizing membrane integrity may reduce the harmful effects associated with Aβ(25-35) interactions .

Propiedades

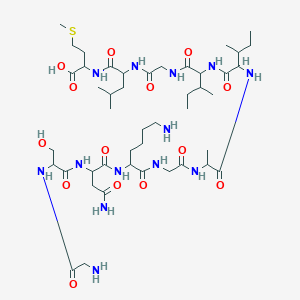

IUPAC Name |

2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H81N13O14S/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-73-8)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHBNMPFWRHGDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H81N13O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392197 | |

| Record name | Glycylserylasparaginyllysylglycylalanylisoleucylisoleucylglycylleucylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1060.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131602-53-4 | |

| Record name | Glycylserylasparaginyllysylglycylalanylisoleucylisoleucylglycylleucylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Aβ25-35 interact with its target and what are the downstream effects?

A1: While the precise target of Aβ25-35 remains elusive, research suggests it strongly interacts with cell membranes. [] This interaction disrupts the lipid bilayer, potentially impacting the function of membrane-bound proteins like ion channels and receptors. [] Consequently, Aβ25-35 exposure leads to various downstream effects, including:

- Increased intracellular calcium: Aβ25-35 elevates intracellular calcium levels ([Ca2+]i), a critical event in neuronal dysfunction. [] This calcium overload can disrupt numerous cellular processes, eventually leading to cell death.

- Oxidative stress: Aβ25-35 induces oxidative stress by increasing reactive oxygen species (ROS) production and decreasing antioxidant enzyme activity. [, , ] This imbalance further contributes to neuronal damage.

- Mitochondrial dysfunction: Aβ25-35 can disrupt mitochondrial membrane potential, impacting energy production and ultimately promoting apoptosis. [, ]

- Apoptosis: Aβ25-35 induces neuronal apoptosis through various pathways, including caspase activation and changes in Bcl-2 family protein expression. [, , ]

- Inflammatory response: Aβ25-35 can activate microglia, the brain's resident immune cells, leading to the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα). [, ] This inflammatory cascade further exacerbates neuronal damage.

Q2: Does Aβ25-35 affect sphingolipid metabolism?

A2: Yes, recent research suggests Aβ25-35 inhibits Glucosylceramide Synthase (GCS), an enzyme crucial for ceramide glycosylation. [] This inhibition disrupts the balance of sphingolipids, potentially contributing to Aβ25-35 induced cytotoxicity.

Q3: What is the role of the Notch-1 signaling pathway in Aβ25-35 induced neurotoxicity?

A3: Studies indicate that Aβ25-35 can activate the Notch-1 signaling pathway in PC12 cells. [] Inhibiting this pathway appears to protect against Aβ25-35 induced apoptosis, suggesting it plays a role in mediating the peptide's toxic effects.

Q4: What is the molecular formula and weight of Aβ25-35?

A4: The molecular formula of Aβ25-35 is C152H252N42O42S. Its molecular weight is approximately 3515.9 g/mol.

Q5: What is known about the structural characteristics of Aβ25-35?

A5: Aβ25-35 has a high affinity for lipid environments, adopting an alpha-helical structure within lipid membranes. [, ] This structure contrasts with its more flexible conformation in aqueous solutions. [, ] The N-terminal region of the peptide remains largely disordered regardless of the environment. []

Q6: How stable is Aβ25-35?

A6: Aβ25-35, like other Aβ fragments, is prone to aggregation. This aggregation process is influenced by factors like concentration, temperature, and pH.

Q7: What are some potential therapeutic strategies being explored to counteract the effects of Aβ25-35?

A7: Research focusing on mitigating Aβ25-35 induced neurotoxicity investigates various avenues:

- Antioxidant therapy: Compounds with antioxidant properties, such as melatonin and bilobalide, have shown promise in protecting neurons from Aβ25-35 induced oxidative damage. [, , ]

- Anti-inflammatory agents: Reducing Aβ25-35 triggered inflammation using anti-inflammatory agents could offer neuroprotection. []

Q8: Are there any natural compounds that exhibit protective effects against Aβ25-35 induced neurotoxicity?

A8: Yes, several natural compounds have shown promising results in preclinical studies:

- Melatonin: This neurohormone demonstrates protective effects against Aβ25-35 induced oxidative stress, apoptosis, and cognitive impairment in animal models. [, , ]

- Bilobalide: A constituent of Ginkgo biloba extract, bilobalide, exhibits antioxidant properties and protects PC12 cells from Aβ25-35 induced cytotoxicity. []

- Luteolin: This flavonoid found in various plants demonstrates antioxidant and anti-inflammatory effects, protecting rat cerebral microvascular endothelial cells from Aβ25-35 induced damage. []

- Osthole: A natural coumarin derivative, osthole, exhibits neuroprotective effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) in astrocytes induced by Aβ25-35. []

- Valeriana officinalis extracts: Extracts from this plant, traditionally used for its sedative properties, exhibit neuroprotective effects against Aβ25-35 toxicity, potentially by modulating calcium influx and oxidative stress. []

Q9: What is the significance of Aβ25-35 in AD research?

A9: Despite being a synthetic fragment, Aβ25-35 serves as a simplified model to study Aβ toxicity. Its consistent neurotoxic properties and reproducible effects make it valuable for:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.